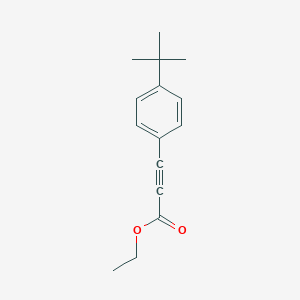

Ethyl 3-(4-tert-Butylphenyl)propiolate

Description

Structure

3D Structure

Properties

CAS No. |

109034-26-6 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

ethyl 3-(4-tert-butylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3 |

InChI Key |

SDPWUYVOUYSPMU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |

Synonyms |

ETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of Ethyl 3-(4-tert-Butylphenyl)propiolate

Executive Summary

Ethyl 3-(4-tert-butylphenyl)propiolate (CAS: 109034-26-6) is a specialized alkynyl ester intermediate used primarily in the synthesis of heterocycles and medicinal chemistry scaffolds.[1] Structurally, it combines an electron-deficient alkyne (propiolate core) with a lipophilic, bulky aryl group (4-tert-butylphenyl).[1] This unique architecture makes it a potent Michael acceptor and an excellent dipolarophile for "Click" chemistry (CuAAC) and 1,3-dipolar cycloadditions.[1]

This guide details the physicochemical profile, synthetic pathways, and reactivity patterns of this compound, providing researchers with actionable protocols for its generation and downstream application in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule features a "push-pull" electronic system.[1] The tert-butyl group acts as a weak electron donor (inductive effect, +I) to the phenyl ring, while the ester group exerts a strong electron-withdrawing effect (-M, -I) on the alkyne.[1]

Key Properties Table[1]

| Property | Value / Description | Significance |

| Formula | Core composition.[1][2] | |

| MW | 230.30 g/mol | Fragment-based drug design compliant.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | The tert-butyl group disrupts crystal packing compared to planar analogs.[1] |

| LogP (Calc) | ~4.2 - 4.5 | High lipophilicity due to the tert-butyl and ethyl groups.[1] |

| Reactivity | Electrophilic Alkyne | High susceptibility to nucleophilic attack at the |

| CAS | 109034-26-6 | Identifier for procurement/database search.[1] |

Electronic Distribution

The triple bond is highly polarized. The

Synthetic Pathways (The "Make")[1]

The most robust method for synthesizing this compound is the Sonogashira Cross-Coupling reaction.[1] This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][3][4]

Synthesis Workflow (Graphviz)[1]

Strategic Considerations

-

Catalyst Choice:

is preferred over -

Base/Solvent: Triethylamine (

) serves as both base and solvent, neutralizing the HBr byproduct.[1] -

Temperature: The reaction typically proceeds at mild temperatures (RT to 60°C), preserving the ester functionality.

Chemical Reactivity & Transformations (The "Use")[1]

This molecule is a versatile "warhead" for constructing heterocycles.[1]

1,3-Dipolar Cycloaddition ("Click" Chemistry)

Reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles.[1] The ester group directs regioselectivity, typically favoring the 1,4-isomer in thermal conditions, or exclusively 1,4- under Cu(I) catalysis.[1]

Michael Addition / Cyclocondensation

Reaction with binucleophiles (like hydrazine or amidines) leads to ring closure.[1]

Reactivity Flowchart (Graphviz)

Experimental Protocols

Protocol A: Synthesis of this compound

Self-validating step: The disappearance of the terminal alkyne proton (~2.9 ppm) in NMR confirms reaction progress.[1]

Reagents:

-

1-Bromo-4-tert-butylbenzene (10 mmol)[1]

-

Ethyl propiolate (12 mmol)[1]

- (0.2 mmol, 2 mol%)[1]

-

CuI (0.1 mmol, 1 mol%)[1]

-

Triethylamine (

) (30 mL, anhydrous)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.[1]

-

Charging: Add the aryl bromide, Pd catalyst, and CuI to the flask.

-

Solvent: Add anhydrous

via syringe. Degas the mixture by bubbling Argon for 5 minutes. -

Addition: Add ethyl propiolate dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Checkpoint: The formation of a fluorescent spot (product) and disappearance of the starting bromide indicates success.

-

-

Workup: Cool to RT. Filter through a celite pad to remove palladium black.[1] Wash the pad with EtOAc.

-

Extraction: Wash the filtrate with 1M HCl (to remove amine), saturated

, and brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Protocol B: "Click" Reaction (Triazole Formation)

Target: Synthesis of a 1,4-disubstituted triazole scaffold.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Benzyl Azide (1.1 eq)[1]

- (10 mol%)[1]

-

Sodium Ascorbate (20 mol%)[1]

-

t-BuOH /

(1:1 mixture)[1]

Procedure:

-

Dissolve the alkyne and azide in the t-BuOH/Water mixture.

-

Add sodium ascorbate followed by copper sulfate.

-

Stir vigorously at RT for 12 hours.

-

Observation: The product often precipitates out of the aqueous mixture.

-

Validation: 1H NMR will show a distinct singlet around 8.0–8.5 ppm corresponding to the triazole ring proton.

Safety & Handling

-

Hazards: Ethyl propiolate derivatives are potent skin irritants and lachrymators. The tert-butyl group increases lipophilicity, potentially enhancing skin absorption.[1]

-

Sensitization: Treat as a potential skin sensitizer (Michael acceptor).[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

-

Storage: Store at 2–8°C under inert gas to prevent polymerization or hydrolysis.

References

-

Sonogashira Coupling Mechanism & Conditions: Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. [1]

-

Reactivity of Propiolates in Click Chemistry: Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. [1]

-

Synthesis of Aryl Propiolates via Sonogashira: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [1]

-

General Properties of Ethyl Propiolate Derivatives: PubChem Compound Summary for Ethyl Propiolate (Parent Structure). [1]

-

CAS Verification (109034-26-6): Chemspace Database Entry for this compound.[1]

Sources

An In-Depth Technical Guide to Ethyl 3-(4-tert-Butylphenyl)propiolate

Prepared by a Senior Application Scientist

Section 1: Introduction and Overview

Ethyl 3-(4-tert-butylphenyl)propiolate is a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. As a member of the propiolate ester family, its unique electronic and structural characteristics, defined by a terminal alkyne and an ester functional group, make it a valuable building block for the construction of complex molecular architectures. The presence of the 4-tert-butylphenyl group provides lipophilicity and specific steric bulk, which can be strategically utilized in drug design to modulate pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core identifiers, a detailed synthesis protocol grounded in established palladium-catalyzed cross-coupling chemistry, analytical characterization methods, potential applications in research and development, and essential safety and handling guidelines. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both technical accuracy and practical utility.

Section 2: Chemical Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is paramount for scientific research. The following table summarizes the key identifiers and predicted physicochemical properties for this compound.

| Identifier | Value | Source |

| CAS Number | 109034-26-6 | [1] |

| IUPAC Name | ethyl 3-(4-tert-butylphenyl)prop-2-ynoate | [1] |

| Molecular Formula | C₁₅H₁₈O₂ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C | [1] |

| InChIKey | SDPWUYVOUYSPMU-UHFFFAOYSA-N | [1] |

| Physical Form | Predicted: Colorless to pale yellow liquid or low-melting solid | - |

| Boiling Point | Predicted: > 250 °C at 760 mmHg | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone); Insoluble in water. | - |

Section 3: Synthesis Methodology: Sonogashira Cross-Coupling

The most efficient and widely adopted method for the synthesis of aryl propiolates is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The following protocol details a reliable procedure for the synthesis of this compound from 1-iodo-4-tert-butylbenzene and ethyl propiolate.

Causality and Experimental Rationale

The choice of reagents and conditions is critical for a successful Sonogashira coupling.

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex is the primary catalyst, while the copper(I) salt facilitates the reaction by forming a copper(I) acetylide intermediate, which accelerates the transmetalation step in the catalytic cycle.[3][4]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves to neutralize the hydrogen halide formed during the reaction and also acts as the solvent in many cases.[5]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling), forming an undesirable butadiyne byproduct. Therefore, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial for achieving a high yield of the desired cross-coupled product.

Experimental Protocol

-

Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-tert-butylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.01 eq.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under a positive flow of argon, add anhydrous triethylamine (TEA, approximately 0.2 M concentration relative to the aryl iodide) via syringe.

-

Alkyne Addition: Add ethyl propiolate (1.2 eq.) to the stirred solution at room temperature via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting aryl iodide.[5]

-

Workup: a. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Sonogashira coupling workflow for this compound.

Section 4: Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical step. Standard analytical techniques are used for this purpose. Below are the expected spectral data for this compound based on its structure and data from analogous compounds.[6][7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.45-7.35 (m, 4H): Two sets of doublets corresponding to the four aromatic protons of the 1,4-disubstituted benzene ring.

-

4.25 (q, J = 7.1 Hz, 2H): Quartet for the methylene (-OCH₂CH₃) protons of the ethyl ester group.

-

1.32 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

-

1.30 (t, J = 7.1 Hz, 3H): Triplet for the methyl (-OCH₂CH₃) protons of the ethyl ester group.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

154.5 (C=O): Carbonyl carbon of the ester.

-

153.0 (Ar-C): Quaternary aromatic carbon attached to the tert-butyl group.

-

132.0 (Ar-CH): Aromatic methine carbons ortho to the alkyne.

-

125.8 (Ar-CH): Aromatic methine carbons meta to the alkyne.

-

119.0 (Ar-C): Quaternary aromatic carbon attached to the alkyne.

-

87.0 & 81.0 (C≡C): The two sp-hybridized carbons of the alkyne.

-

62.0 (-OCH₂-): Methylene carbon of the ethyl ester.

-

35.0 (-C(CH₃)₃): Quaternary carbon of the tert-butyl group.

-

31.2 (-C(CH₃)₃): Methyl carbons of the tert-butyl group.

-

14.2 (-CH₃): Methyl carbon of the ethyl ester.

-

Infrared (IR) Spectroscopy

-

IR (Thin Film, cm⁻¹):

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS):

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the synthesized product.

Section 5: Applications in Research and Drug Development

Propiolate esters are highly valued as versatile building blocks in organic synthesis due to the reactivity of the electrophilic alkyne group.[13] this compound is no exception and can be employed in a variety of transformations to generate novel molecular entities for drug discovery and materials science.

-

Heterocycle Synthesis: The alkyne moiety is a key precursor for constructing a wide range of heterocyclic scaffolds through cycloaddition reactions. For example, it can react with azides in a copper-catalyzed or thermal Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles, which are important pharmacophores in many drug candidates.[13]

-

Michael Additions: The electron-withdrawing ester group activates the alkyne for conjugate (Michael) addition of nucleophiles such as thiols, amines, and phosphines. This reaction is particularly useful for derivatizing biomolecules or for synthesizing substituted alkenes with defined stereochemistry. The reaction with thiols, for instance, has been used as an analytical method for their detection and quantification.[14]

-

Building Block in Medicinal Chemistry: The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often used to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability. It can also provide steric bulk that influences binding to a biological target. Therefore, this compound serves as a valuable building block for introducing this specific moiety into a larger molecule as part of a lead optimization campaign.[15][16]

Potential Reaction Pathway Diagram: Michael Addition

Caption: Michael addition reaction, a key application of propiolate esters.

Section 6: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Propiolate esters can be lachrymatory (tear-inducing).[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Section 7: References

-

Chemspace. Ethyl 3-(4-tert-butylphenyl)prop-2-ynoate - C15H18O2 | CSSB00006008943. Available from: [Link]

-

ResearchGate. A series of indole-derived γ-hydroxy propiolate esters as potent anti-inflammatory agents: Design, synthesis, in-vitro and in-vivo biological studies. Available from: [Link]

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Ethyl propiolate Mass Spectrum. In: NIST WebBook. Available from: [Link]

-

PubChem. tert-butyl (E)-3-phenylprop-2-enoate. Available from: [Link]

-

Semantic Scholar. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions. Available from: [Link]

-

ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Org. Process Res. Dev. 2023, 27, 12, 2221–2233. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Ethyl propiolate IR Spectrum. In: NIST WebBook. Available from: [Link]

-

ResearchGate. Optimized Sonogashira coupling of iodo benzene (1a) and ethyl... Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 4, 739–746. Available from: [Link]

-

Synthesis. A Convenient Procedure for Sonogashira Reactions Using Propyne. Available from: [Link]

-

IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

-

ACS Publications. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. 2017, 94, 9, 1376–1380. Available from: [Link]

-

Academia.edu. Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature. Available from: [Link]

-

MassBank. 3-(4-TERT-BUTYLPHENYL)PROPANAL; EI-B; MS. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Ethylphenylpropiolate Mass Spectrum. In: NIST WebBook. Available from: [Link]

-

SpectraBase. Ethyl propiolate - Optional[FTIR] - Spectrum. Available from: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev. 2007, 107, 3, 874–922. Available from: [Link]

-

PubChem. tert-butyl 3-(4-ethyl-N-methylanilino)propanoate. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

University of Glasgow. Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chem., 2005,7, 224-229. Available from: [Link]

-

Doc Brown's Chemistry. Index of mass spectrometry. Available from: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy index of IR spectra. Available from: [Link]

-

Northwestern University. A ''click-based'' porous organic polymer from tetrahedral building blocks. Available from: [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available from: [Link]

-

MDPI. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules 2024, 29(21), 4983. Available from: [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. arodes.hes-so.ch [arodes.hes-so.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. rsc.org [rsc.org]

- 7. ETHYL PHENYLPROPIOLATE(2216-94-6) 1H NMR [m.chemicalbook.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Ethyl propiolate [webbook.nist.gov]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. Ethyl propiolate [webbook.nist.gov]

- 12. Ethylphenylpropiolate [webbook.nist.gov]

- 13. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]

- 14. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. frontiersin.org [frontiersin.org]

Solubility Profile & Solvent Selection Guide: Ethyl 3-(4-tert-Butylphenyl)propiolate

[1]

Executive Summary

This compound is a lipophilic alkynyl ester commonly used as a building block in organic synthesis, particularly for "click" chemistry (azide-alkyne cycloaddition), heterocycle formation (coumarins, quinolines), and as a drug development intermediate.[1][3][4]

Its solubility behavior is governed by two competing structural domains:

-

The Lipophilic Anchor: The 4-tert-butylphenyl moiety drives high affinity for non-polar and aromatic solvents.[1][2]

-

The Polarizable Core: The alkynyl ester linkage provides a dipole moment and hydrogen bond acceptance capability, facilitating solubility in moderately polar aprotic solvents.[2]

Key Takeaway: This compound exhibits Class II (Low Solubility) behavior in aqueous media but high solubility in a broad range of organic solvents (chlorinated, esters, ethers).[2] It is best handled as a viscous oil or low-melting solid depending on purity.[1][2]

Physicochemical Profile

Understanding the molecular descriptors is the first step in predicting solubility behavior.[2]

| Property | Value (Predicted/Analog) | Impact on Solubility |

| Molecular Formula | C₁₅H₁₈O₂ | Moderate molecular weight (230.30 g/mol ).[1] |

| Physical State | Viscous Liquid / Low-Melting Solid | High tendency to supercool; may require seeding to crystallize.[1][2] |

| LogP (Octanol/Water) | ~4.5 - 5.0 | Highly Lipophilic. Preferentially partitions into organic phases.[1] |

| H-Bond Donors | 0 | No capacity to donate H-bonds; poor water solubility.[1] |

| H-Bond Acceptors | 2 (Ester Carbonyl + Ether Oxygen) | Can accept H-bonds from protic solvents (MeOH, EtOH).[1] |

| Rotatable Bonds | 4 | Flexible ethyl and tert-butyl groups aid solvation entropy.[1][2] |

Solubility Landscape by Solvent Class[1][2]

The following categorization guides solvent selection for synthesis, extraction, and purification.

Class A: Chlorinated Solvents (Excellent Solubility)[1]

-

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.[2]

-

Solubility: >100 mg/mL (Miscible in most proportions).[1][2]

-

Mechanism: Strong dispersion forces and dipole-dipole interactions between the solvent and the polarizable alkyne/ester groups.[1]

-

Application: Ideal for liquid-liquid extraction from aqueous reaction quenches.[1]

Class B: Polar Aprotic Solvents (High Solubility)[1]

-

Solvents: Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, DMF, DMSO.[2]

-

Mechanism: Dipole-dipole interactions.[1][2] The ester group of the solute interacts favorably with the carbonyl/ether oxygens of the solvent.[2]

-

Application: Preferred solvents for chemical reactions (e.g., Sonogashira coupling, Click chemistry) due to high solubility and compatibility with catalysts.[2]

Class C: Hydrocarbons (Good Solubility)[1]

-

Solvents: Toluene, Benzene, Xylenes.[2]

-

Mechanism: The tert-butylphenyl group acts as a "grease ball," making the molecule highly compatible with aromatic hydrocarbons via

stacking and Van der Waals forces.[1] -

Note: Solubility in aliphatic hydrocarbons (Hexanes, Heptane) is moderate.[2] The compound may oil out or crystallize at low temperatures (-20°C), making Hexane/EtOAc mixtures ideal for column chromatography .[1]

Class D: Polar Protic Solvents (Moderate Solubility)

-

Solubility: Moderate (10–30 mg/mL).[1][2] Decreases significantly with water addition.[1][2]

-

Mechanism: Solvation occurs via H-bonding to the ester carbonyl.[1] However, the large hydrophobic tert-butyl group disrupts the solvent's H-bond network, limiting solubility compared to smaller esters.[1]

-

Application: Recrystallization. Dissolve in hot ethanol and cool to induce precipitation.[1][2]

Class E: Aqueous Media (Insoluble)[1]

Experimental Protocols for Solubility Determination

Since specific literature values are absent, use these protocols to generate internal data.[2]

Protocol A: Visual Equilibrium Method (Rapid Screen)

Purpose: Quickly categorize solubility as High, Moderate, or Low.[2]

-

Weigh 10 mg of this compound into a clear 4 mL vial.

-

Vortex for 30 seconds.

-

Record the final volume required for complete dissolution.[1][2]

Protocol B: Quantitative HPLC Method (Precise)

Purpose: Determine exact thermodynamic solubility for formulation or assay development.[1][2]

-

Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents drug loss).

-

Analysis: Dilute filtrate 100-fold with Acetonitrile and inject into HPLC.

Thermodynamic Modeling & Visualization

Decision Tree: Solvent Selection

This diagram guides the selection of the optimal solvent based on the operational stage (Synthesis vs. Purification).[2]

Caption: Operational decision tree for selecting solvents based on the specific stage of the chemical workflow.

Applications & Implications

Synthesis (Reaction Solvent)[1]

-

Reasoning: These solvents solubilize the starting material completely and are compatible with standard bases (e.g., TEA, DIPEA) and catalysts (Pd, Cu) used in Sonogashira or Click reactions.[2] Avoid alcohols if using strong bases to prevent transesterification.[1][2]

Purification (Flash Chromatography)[1][3]

-

Behavior: The compound is lipophilic (Rf ~0.5 in 10% EtOAc/Hexane).[1][2] The tert-butyl group provides strong retention on C18 silica but moderate retention on normal phase silica, allowing for easy separation from more polar byproducts.[1][2]

Biological Assays

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl propiolate Derivatives. PubChem.[1][2][7] [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Standard reference for solubility parameter theory).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for recrystallization and extraction).

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[1][2] [Link]

Sources

- 1. Buy Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | 36294-24-3 [smolecule.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl propiolate - Wikipedia [en.wikipedia.org]

Strategic Handling and Safety Profiling of Ethyl 3-(4-tert-Butylphenyl)propiolate

Executive Summary

This guide provides a technical safety and handling framework for Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS: 109034-26-6).[1][2] Unlike generic Safety Data Sheets (SDS), this document contextualizes the compound's hazards within the workflow of pharmaceutical research.[2] It addresses the specific risks associated with conjugated alkynoates—primarily their role as electrophilic Michael acceptors—and offers self-validating protocols for synthesis, storage, and disposal.[2]

Part 1: Chemical Identity & Molecular Architecture[1][2]

Compound Name: this compound Synonyms: Ethyl 3-(4-tert-butylphenyl)prop-2-ynoate; 3-(4-tert-Butylphenyl)propiolic acid ethyl ester CAS Number: 109034-26-6 Molecular Formula: C₁₅H₁₈O₂ Molecular Weight: 230.30 g/mol [1][2]

Physical Properties & Solubility Profile

Note: Empirical data for this specific derivative is sparse in public registries.[1] The values below represent a high-confidence predictive profile based on Structural-Activity Relationship (SAR) analysis of analogous aryl propiolates.

| Property | Value / Characteristic | Operational Implication |

| Physical State | Viscous Oil or Low-Melting Solid | May require gentle warming (30°C) to dispense; avoid overheating.[1][2] |

| Melting Point | Predicted: 25–35 °C | Store refrigerated to maintain solid state and reduce degradation.[1] |

| Boiling Point | >280 °C (Predicted) | High boiling point allows for high-temperature coupling reactions (e.g., Sonogashira).[1][2] |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Compatible with standard organic synthesis workflows.[2] |

| Water Solubility | Negligible (<0.1 mg/mL) | Aqueous workups are effective for isolation.[1][2] |

Part 2: Critical Hazard Assessment (The "Why")[1][2]

Standard SDS documents list hazards; this section explains the causality to enable better risk assessment.

The Core Hazard: Electrophilic Reactivity (Michael Acceptor)

The primary toxicological risk of this compound stems from its conjugated system: an electron-deficient triple bond flanked by an ester and an aryl ring.[1][2]

-

Mechanism: The beta-carbon (adjacent to the phenyl ring) is highly electrophilic.[1] It reacts irreversibly with nucleophilic residues on biological proteins (cysteine thiols, lysine amines) via Michael Addition .[2]

-

Consequence: This alkylation of skin proteins triggers the immune system, leading to Allergic Contact Dermatitis (ACD) .

-

GHS Classification (Derived):

Reactivity & Stability[1][2][3]

-

Thermal Instability: Alkynes can polymerize exothermically at high temperatures.[1] While the tert-butyl group provides steric bulk that stabilizes the molecule, prolonged heating >100°C without a solvent should be avoided.[1][2]

-

Hydrolysis Risk: The ester bond is susceptible to hydrolysis in strong basic conditions, releasing the free propiolic acid, which is significantly more unstable and prone to decarboxylation.[2]

Visualization: Reactivity & Hazard Logic

The following diagram illustrates the mechanistic pathways for toxicity and degradation.

Caption: Mechanistic pathway showing the link between the alkyne structure, protein alkylation (toxicity), and chemical instability.[1][2]

Part 3: Strategic Handling & PPE Protocols[1][2]

Barrier Selection (The "Self-Validating" System)

Do not rely on standard latex gloves.[1][2] The lipophilic tert-butyl group facilitates permeation through thin rubber.[1][2]

-

Primary Barrier: Nitrile gloves (minimum thickness 0.11 mm).[1][2]

-

Secondary Barrier (For prolonged handling): Silver Shield/4H laminate gloves under nitrile.[1][2]

-

Validation: If you smell a "sweet/ester-like" odor, the barrier is breached.[1][2] Change gloves immediately.

Storage & Stability

-

Temperature: Store at 2–8°C . Cold storage inhibits slow oligomerization of the alkyne.

-

Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can slowly form peroxides at the alpha-position (though less likely in esters than ethers, it preserves purity).[1][2]

Spill Management (Chemical Quenching)

A simple water wash is insufficient due to low solubility.[1][2]

-

Protocol: Treat spills with a solution of 10% aqueous cysteine or glutathione adjusted to pH 8.[1]

-

Logic: The thiol group in cysteine acts as a "sacrificial nucleophile," rapidly reacting with the alkyne via Michael addition to form a water-soluble, non-toxic adduct that can be safely wiped up.[2]

Part 4: Synthesis Applications (Research Context)

This compound is a privileged building block for constructing coumarins and quinolines via metal-catalyzed cyclization.[1][2]

Application Case: Gold-Catalyzed Coumarin Synthesis

Researchers often use this material to synthesize 4-arylcoumarins, which are scaffolds for anticoagulant and anticancer drugs.[1][2]

Reaction Protocol:

-

Reagents: this compound (1.0 equiv), Phenol derivative (1.0 equiv).[1][2]

-

Conditions: Heat to 80°C for 4–6 hours.

-

Mechanism: The gold catalyst activates the triple bond (pi-activation), facilitating the nucleophilic attack of the phenol oxygen (hydroarylation).[1][2]

Visualization: Synthesis Workflow

Caption: Workflow for the Gold(I)-catalyzed conversion of the propiolate ester into a coumarin scaffold.

Part 5: References

-

Chemical Identity & Structure: National Center for Biotechnology Information.[1] PubChem Compound Summary for Ethyl 3-phenylpropiolate (Analog). Accessed Oct 2023. Link[1][2]

-

Synthesis Application (Coumarins): Cervi, A., et al. (2021).[2][3][4] "Gold(I)-Catalyzed Cyclization of Phenol-Derived Propiolates." Journal of Organic Chemistry, 86(1), 178-198.[1][2][4] Link[1][2]

-

Toxicology of Michael Acceptors: Enoch, S. J., et al. (2011).[2] "Mechanistic Category Formation for the Prediction of Skin Sensitisation." Chemical Research in Toxicology, 24(7).[2] Link[1][2]

-

General Handling of Alkynoates: Fisher Scientific.[1] Safety Data Sheet: Ethyl Propiolate. Link[1][2]

-

Catalytic Utility: Menon, R. S., et al. (2019).[2] "Recent Advances in the Gold-Catalyzed Synthesis of Coumarins." Organic & Biomolecular Chemistry. Link

Sources

Melting point and physical state of Ethyl 3-(4-tert-Butylphenyl)propiolate

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 3-(4-tert-Butylphenyl)propiolate: Determining Melting Point and Physical State

This guide provides a comprehensive framework for the essential physicochemical characterization of novel chemical entities, using this compound as a primary case study. As a compound of interest in synthetic chemistry, potentially serving as a building block in drug discovery and materials science, a thorough understanding of its fundamental properties is paramount. In the absence of established literature values for its melting point and physical state, this document outlines the definitive experimental protocols and scientific rationale required to determine these critical parameters. This approach ensures a foundation of trustworthiness and scientific integrity, essential for any subsequent research and development.

Initial Characterization: Determining the Physical State

The first step in characterizing any new chemical entity is a macroscopic and microscopic examination to determine its physical state at ambient conditions (typically 20-25 °C and 1 atm pressure). This initial assessment is fundamental, influencing how the material is handled, stored, and processed for all subsequent analyses.

Causality Behind Experimental Choices

Visual inspection is a rapid, non-destructive first pass. It immediately informs the researcher whether they are working with a liquid, a crystalline solid, an amorphous powder, or a viscous oil. This distinction is critical; for example, a free-flowing solid requires different handling techniques than a hygroscopic or volatile liquid. Microscopy is employed to refine the description of solid materials, revealing morphological details such as crystal habit, which can influence properties like flowability and dissolution rate.

Experimental Protocol: Macroscopic and Microscopic Observation

-

Macroscopic Visual Inspection:

-

Place a small, representative sample of this compound onto a clean, dry watch glass or into a clear vial.

-

Observe the sample under good lighting at room temperature.

-

Record the primary physical state (e.g., solid, liquid).

-

If solid, describe its nature (e.g., crystalline, amorphous, powder).

-

Note the color (e.g., white, off-white, colorless).

-

Carefully note any odor by wafting vapors toward the nose; do not directly inhale.

-

-

Microscopic Examination (for solids):

-

Place a minute amount of the solid sample on a microscope slide.

-

If necessary, suspend the solid in a drop of an inert liquid in which it is insoluble (e.g., mineral oil).

-

Observe the sample under a polarized light microscope.

-

Record the particle morphology and any observed crystallinity.

-

Data Presentation: Physical State

All observations should be meticulously documented.

| Parameter | Observation for this compound |

| Physical State | e.g., Solid |

| Appearance | e.g., Crystalline powder |

| Color | e.g., White to off-white |

| Odor | e.g., Odorless |

| Microscopy | e.g., Needle-like crystals observed |

Visualization: Physical State Determination Workflow

Caption: Workflow for physical state characterization.

Definitive Analysis: Melting Point Determination

The melting point is one of the most critical physical properties of a solid organic compound, serving as a key indicator of both identity and purity.[1][2] For a pure crystalline substance, the transition from solid to liquid occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[3][4] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1][3][5][6] This principle is foundational in the pharmaceutical industry for quality control and batch-to-batch consistency checks.[1][5]

Causality Behind Experimental Choices

The capillary method is the most widely adopted technique due to its simplicity, reliability, and requirement for only a small amount of sample. The choice of apparatus, whether a manual Thiele tube or a digital instrument like a Mel-Temp, depends on available resources, with digital instruments offering more precise control over the heating rate. A two-step heating process (a rapid scan followed by a slow, precise measurement) is employed for efficiency. The initial fast run provides an approximate range, preventing the need for a slow ramp-up from room temperature, while the subsequent slow ramp (1-2 °C/minute) is crucial for accurately observing the temperatures at which melting begins and ends.[3]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.[3][7]

-

Take a capillary tube (sealed at one end) and press the open end into the powder.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a column of 2-3 mm of tightly packed solid is obtained.[3][7]

-

-

Apparatus Setup (Mel-Temp Example):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned.

-

Turn on the apparatus and the viewing light/magnifier.

-

-

Measurement:

-

Rapid Determination (Approximate Range): Heat the sample rapidly (5-10 °C per minute) and record the approximate temperature at which it melts.[3] Let the apparatus cool to at least 20 °C below this approximate temperature.

-

Accurate Determination: Prepare a new capillary tube with a fresh sample. Place it in the cooled apparatus.

-

Heat the block quickly to about 15-20 °C below the approximate melting point found in the rapid run.

-

Decrease the heating rate to a slow and uniform 1-2 °C per minute.[3]

-

Record T1: Note the temperature at which the first drop of liquid becomes visible within the solid matrix.

-

Record T2: Note the temperature at which the last crystal of the solid completely melts into a clear liquid.

-

The melting point is reported as the range from T1 to T2.

-

Data Presentation: Melting Point

| Trial | Approximate M.P. (°C) | Heating Rate (°C/min) | T1 (Onset of Melting, °C) | T2 (Completion of Melting, °C) | Melting Range (°C) | Observations |

| 1 | e.g., 65 | 10 | - | - | - | Rapid scan for estimation |

| 2 | - | 1 | e.g., 62.5 | e.g., 63.5 | e.g., 62.5 - 63.5 | Sample shrinks slightly before melting. Melts to a clear, colorless liquid. |

| 3 | - | 1 | e.g., 62.8 | e.g., 63.6 | e.g., 62.8 - 63.6 | Consistent with Trial 2. |

Visualization: Melting Point Determination Workflow

Caption: Workflow for capillary melting point determination.

Context in Drug Development and Advanced Characterization

The determination of melting point and physical state are foundational steps in the broader physicochemical profiling of a new chemical entity (NCE).[8][9] In drug development, these properties are critical for what is known as a "developability assessment".[10] A compound's melting point, for instance, correlates with its solubility and crystal lattice energy, which in turn can influence its absorption and bioavailability.[11]

While the methods described above are definitive for initial characterization, a comprehensive understanding, particularly for pharmaceutical applications, requires further techniques:

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique provides more quantitative data on melting point, heat of fusion, and can detect other thermal events like polymorphic transitions.[12]

-

X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for determining the solid-state form of a material, distinguishing between crystalline and amorphous states and identifying different crystal polymorphs.[12] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is critical as different polymorphs can have vastly different physical properties, including melting point and solubility.[8]

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for assessing thermal stability and the presence of solvates.

Conclusion

For a novel compound such as this compound, where established data is unavailable, a systematic and rigorous experimental approach is non-negotiable. The protocols detailed in this guide for determining physical state and melting point provide a robust and scientifically sound methodology for generating reliable initial characterization data. The melting point, established as a narrow range, serves as a benchmark for purity for all future synthetic batches. These fundamental properties are the first step in building a comprehensive physicochemical profile, which is essential for guiding further research, enabling formulation development, and ultimately determining the compound's viability for its intended application.

References

-

Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (ACSL) [Link]

-

Melting Point Determination in Pharmaceutical Industry. (NANOLAB) [Link]

-

Characterization of Physicochemical Properties. (Pace Analytical) [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (Vedantu) [Link]

-

Melting Point Determination. (ResolveMass Laboratories Inc.) [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 743–752. [Link]

-

Experiment 1: Melting-point Determinations. (Thompson Rivers University) [Link]

-

Methyl phenylpropiolate. (ChemBK) [Link]

-

Melting Point Determination. (Organic Chemistry at CU Boulder) [Link]

-

Determination Of Melting Point Of An Organic Compound. (BYJU'S) [Link]

-

Identification of an Unknown Organic Compound by Determination of its Melting Point. (ResearchGate) [Link]

-

Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PMC. [Link]

-

Small Molecule Pharmaceutical Characterization. (Solvias) [Link]

-

Characterization of Small-Molecule Compounds. (ResearchGate) [Link]

-

Analytical Services to Characterize New Chemical Entities. (Pacific BioLabs) [Link]

-

Physical Characterization & Pharmaceutical Sciences. (Charles River Laboratories) [Link]

-

Melting Point Apparatus: What It Is & How to Determine Melting Point. (Hino-Tek) [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. athabascau.ca [athabascau.ca]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. hinotek.com [hinotek.com]

- 7. byjus.com [byjus.com]

- 8. pacelabs.com [pacelabs.com]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. skpharmteco.com [skpharmteco.com]

An In-depth Technical Guide to the Thermodynamic Stability of Tert-butyl Phenyl Propiolates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl phenyl propiolates are a class of organic esters characterized by a phenyl group and a bulky tert-butyl group attached to a reactive propiolic acid backbone. Their unique structural features govern a delicate balance of thermodynamic stability and kinetic reactivity, making them valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Understanding the factors that control their stability is paramount for optimizing reaction conditions, ensuring storage longevity, and predicting their behavior in biological systems. This guide provides a comprehensive analysis of the structural and environmental factors influencing the stability of these compounds, details their primary decomposition pathways, and presents standardized methodologies for their experimental and computational evaluation.

Introduction: The Dichotomy of Stability and Reactivity

Tert-butyl phenyl propiolates are of significant interest in organic chemistry and drug discovery.[1][][3] Their propiolate core serves as a versatile building block for synthesizing complex heterocycles and other valuable motifs. The tert-butyl ester, in particular, often functions as a protecting group that can be cleaved under specific conditions. However, the inherent reactivity of the alkyne and the specific nature of the tert-butyl ester present unique stability challenges.

The susceptibility of a compound to degradation is a critical parameter in drug development, influencing shelf-life, formulation strategies, and metabolic fate.[4][5] For tert-butyl phenyl propiolates, the primary concern is thermal decomposition, which can lead to loss of material and the generation of impurities. This guide delves into the core principles governing the stability of this specific chemical scaffold.

Foundational Pillars of Stability: Steric and Electronic Effects

The thermodynamic stability of an ester is not an intrinsic constant but is heavily influenced by its molecular architecture. For tert-butyl phenyl propiolates, two main structural factors are at play: steric hindrance and electronic effects.[6][7]

-

Steric Hindrance: The most prominent feature of a tert-butyl ester is the bulky tert-butyl group. This group provides significant steric shielding to the adjacent carbonyl carbon of the ester linkage.[6][8] This steric bulk acts as a physical barrier, hindering the approach of nucleophiles or other reactive species that could initiate degradation, such as hydrolysis.[6] Generally, esters with highly branched structures exhibit greater stability.[6][9]

-

Electronic Effects: The electronic nature of the phenyl ring plays a crucial role in modulating the stability of the ester bond.[7][10] Electron-withdrawing substituents on the phenyl ring (e.g., nitro, cyano groups) can decrease the electron density on the carbonyl carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, alkyl groups) can increase electron density, thereby enhancing the stability of the ester linkage. These substituent effects can be systematically studied to fine-tune the molecule's stability profile.[11]

Primary Decomposition Pathways

Under thermal stress, tert-butyl phenyl propiolates can undergo several decomposition reactions. The most significant of these is thermal decarboxylation, a process common to many tert-butyl esters.

Thermal Decarboxylation

The gas-phase pyrolysis of esters often proceeds through a cyclic transition state, leading to the formation of an alkene and a carboxylic acid.[11] For tert-butyl esters, this pathway results in the elimination of isobutylene and the corresponding carboxylic acid (phenylpropiolic acid). The phenylpropiolic acid product is itself often unstable and can subsequently decarboxylate to form phenylacetylene.[12]

The overall reaction can be summarized as: Phenyl-C≡C-COOC(CH₃)₃ → Phenyl-C≡CH + CO₂ + H₂C=C(CH₃)₂

This decomposition can be initiated at elevated temperatures and is a key consideration for purification techniques like distillation, or for high-temperature reactions. The rate-determining step is often the homolytic cleavage of the RO-NO₂ bond in similar energetic materials, suggesting that the initial C-O bond cleavage is a critical energetic barrier.[13]

Polymerization

The activated triple bond in the propiolate moiety is susceptible to polymerization, especially in the presence of radical initiators, light, or heat. This can lead to the formation of a complex mixture of oligomeric or polymeric materials, which can be a significant source of impurities and reduce the yield of desired reactions.

Experimental Assessment of Thermodynamic Stability

A quantitative understanding of a compound's stability requires robust experimental evaluation. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[14][15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to detect thermal events like melting, crystallization, and decomposition. For tert-butyl phenyl propiolates, DSC can identify the onset temperature of decomposition, which appears as a sharp exothermic or endothermic peak.

Table 1: Key Parameters from DSC Analysis

| Parameter | Description | Significance for Stability Assessment |

| Onset Temperature (T_onset) | The temperature at which the decomposition process begins. | A primary indicator of thermal stability. Higher T_onset implies greater stability. |

| Peak Temperature (T_peak) | The temperature at which the rate of decomposition is maximal. | Provides information on the kinetics of the decomposition reaction. |

| Enthalpy of Decomposition (ΔH_d) | The total heat released or absorbed during decomposition. | Quantifies the energetic magnitude of the decomposition event. |

-

Sample Preparation: Accurately weigh 3-5 mg of the tert-butyl phenyl propiolate into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition (e.g., 350 °C) at a controlled rate, typically 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the T_onset, T_peak, and integrate the peak to find the ΔH_d.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17] It is exceptionally useful for studying degradation processes that involve the loss of volatile products, such as the decarboxylation of tert-butyl phenyl propiolates.[13][16] The TGA curve provides a clear indication of the temperature at which mass loss begins and the total mass lost during decomposition.

Table 2: Key Parameters from TGA Analysis

| Parameter | Description | Significance for Stability Assessment |

| Onset of Mass Loss (T_onset) | The temperature at which significant weight loss begins. | Correlates with the initiation of decomposition; a key stability metric.[19] |

| Percentage Mass Loss | The total percentage of the initial mass lost during a specific step. | Can be used to confirm the proposed decomposition pathway (e.g., loss of CO₂ and isobutylene). |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | Indicates the formation of non-volatile byproducts, such as polymers. |

-

Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.

-

Instrument Setup: Position the sample pan in the furnace. Purge with an inert atmosphere (e.g., nitrogen) at 20-50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to an upper limit (e.g., 500 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition and the percentage of mass lost in each decomposition step.

Combined TGA-DSC (Simultaneous Thermal Analysis - STA)

For a comprehensive understanding, TGA and DSC can be performed simultaneously (STA).[15] This allows for the direct correlation of mass loss events (from TGA) with their corresponding energetic changes (from DSC), confirming, for instance, that an observed mass loss is due to an endothermic decomposition.[16]

Mechanistic Insights and Predictive Modeling

While experimental analysis provides definitive data, understanding the underlying mechanism is crucial for rational design. The thermal decomposition of tert-butyl esters often proceeds via a concerted pericyclic elimination or a stepwise mechanism. Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model these pathways.[12] By calculating the activation energies for different potential decomposition routes, one can predict the most likely mechanism and how substituents on the phenyl ring might influence the decomposition temperature.

Conclusion and Future Outlook

The thermodynamic stability of tert-butyl phenyl propiolates is governed by a complex interplay of steric hindrance from the tert-butyl group and electronic effects from the substituted phenyl ring. The primary route of thermal degradation is decarboxylation to yield phenylacetylene, carbon dioxide, and isobutylene. A thorough assessment of stability, crucial for applications in synthesis and drug development, can be achieved through a combination of thermal analysis techniques like DSC and TGA. These experimental methods, supported by computational modeling, provide the necessary insights to predict, control, and ultimately leverage the stability of these versatile chemical entities for the advancement of science.

References

-

The link between function and structure of esters. Aston Chemicals. [Link]

-

Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

-

Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

-

Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. ResearchGate. [Link]

-

Steric and Electronic Effects. Scribd. [Link]

-

Steric and Stereoelectronic Effects in Organic Chemistry. eBooks. [Link]

-

Hydrosilylation of Propiolate Esters. Organic Syntheses Procedure. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

-

DSC vs TGA: A Complete Guide to the Difference. Torontech. [Link]

-

DSC vs TGA: A Complete Guide to Thermal Analysis Selection. AELAB. [Link]

-

Thermal Decomposition of Nitrate Esters. New Mexico Institute of Mining and Technology. [Link]

-

Differential Scanning Calorimetry and Differential Thermal Analysis. Wiley Online Library. [Link]

-

The mechanism of the gas-phase pyrolysis of esters. Part IV. Effects of substituents at the β-carbon atom. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Organic synthesis toward small-molecule probes and drugs. PMC. [Link]

-

Phenol, p-tert-butyl-. NIST WebBook. [Link]

-

Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Hilaris. [Link]

-

Metabolically Stable tert-Butyl Replacement. PMC. [Link]

- Application of Pro-drugs. Medicinal Chemistry - Pharmacy 180.

-

Applications of organic chemistry in pharmaceuticals and materials science. Medium. [Link]

-

Thermal Stability Study of 4-tert-Butylphenol. ResearchGate. [Link]

-

Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. [Link]

Sources

- 1. Organic synthesis toward small-molecule probes and drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. aston-chemicals.com [aston-chemicals.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. The mechanism of the gas-phase pyrolysis of esters. Part IV. Effects of substituents at the β-carbon atom - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 14. resolvemass.ca [resolvemass.ca]

- 15. mt.com [mt.com]

- 16. torontech.com [torontech.com]

- 17. aelabgroup.com [aelabgroup.com]

- 18. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 19. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on Ethyl 3-(4-tert-Butylphenyl)propiolate synthesis

Executive Summary

Ethyl 3-(4-tert-butylphenyl)propiolate (CAS: 109034-26-6 ) is a critical alkynyl ester intermediate used in the synthesis of functionalized heterocycles (coumarins, quinolines) and as a Michael acceptor in drug discovery campaigns.[1][2] Its structural core combines an electron-rich aromatic system with an electron-deficient alkyne, making it highly reactive yet stable enough for isolation.

This guide details the Sonogashira Cross-Coupling protocol as the primary synthesis route. This method is selected for its modularity, high functional group tolerance, and operational simplicity compared to organolithium routes.

Retrosynthetic Analysis & Strategy

To design the optimal synthesis, we deconstruct the target molecule (TM) into commercially available precursors.

Strategic Disconnection

The C(sp)–C(sp2) bond formation is the most logical disconnection, leading to two primary pathways:

-

Path A (Convergent): Coupling of 4-tert-butyliodobenzene with ethyl propiolate.

-

Path B (Linear): Functionalization of 4-tert-butylphenylacetylene.[3]

Decision: Path A is chosen for this guide. It avoids the use of pyrophoric reagents (n-BuLi) required in Path B and utilizes the stable, commercially available ethyl propiolate.

Retrosynthesis Diagram

Figure 1: Retrosynthetic breakdown focusing on the Sonogashira disconnection.

Primary Protocol: Sonogashira Coupling

This protocol utilizes a Palladium(II) precatalyst reduced in situ to Pd(0), with Copper(I) Iodide as a co-catalyst to activate the terminal alkyne.

Reaction Parameters

| Parameter | Specification | Rationale |

| Substrate A | 4-tert-Butyliodobenzene (1.0 equiv) | Iodides react faster than bromides, minimizing catalyst loading. |

| Substrate B | Ethyl propiolate (1.2 equiv) | Slight excess accounts for potential homocoupling (Glaser) side reactions. |

| Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) | Air-stable precatalyst; PPh₃ ligands stabilize the active Pd(0) species. |

| Co-Catalyst | CuI (1-2 mol%) | Facilitates transmetallation via copper acetylide formation. |

| Base | Triethylamine (Et₃N) | Acts as both base (neutralizing HI) and solvent/co-solvent. |

| Solvent | THF or DMF | THF allows easier workup; DMF is preferred if reaction stalls (higher bp). |

| Temperature | 25°C to 50°C | Mild conditions prevent polymerization of the propiolate. |

Step-by-Step Methodology

Phase 1: Inert Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Evacuate and backfill with dry Nitrogen (N₂) or Argon three times. Strict exclusion of oxygen is vital to prevent Glaser homocoupling of ethyl propiolate.

Phase 2: Reagent Charging 3. Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) to the flask against a positive stream of N₂. 4. Add 4-tert-butyliodobenzene (1.0 equiv) dissolved in anhydrous THF (0.2 M concentration relative to iodide). 5. Add degassed Triethylamine (3.0 equiv). The solution may turn yellow/brown.

Phase 3: Reaction Initiation 6. Add Ethyl propiolate (1.2 equiv) dropwise via syringe over 10 minutes. Exothermic warning: Monitor internal temperature. 7. Stir at room temperature (25°C). If conversion is <50% after 2 hours (check TLC/LC-MS), heat to 50°C. 8. Monitor until the aryl iodide is fully consumed (typically 4–12 hours).

Phase 4: Workup & Purification 9. Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts and ammonium salts. Wash the pad with Ethyl Acetate (EtOAc).[4] 10. Concentrate the filtrate under reduced pressure. 11. Purification: Flash column chromatography (SiO₂).[5]

- Eluent: Hexanes:EtOAc (Gradient 95:5 to 90:10).

- Observation: The product is UV-active.

- Storage: Store at 4°C protected from light (propiolates can polymerize).

Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via the Pd(0)/Pd(II) redox couple.

Catalytic Cycle Diagram

Figure 2: The Sonogashira catalytic cycle. Note that the Copper cycle feeds the acetylide into the Palladium cycle.

Critical Control Points

-

Oxidative Addition: The 4-tert-butyl group is electron-donating, which slightly deactivates the aryl ring toward oxidative addition compared to electron-poor aryls. Using the Iodide (vs Bromide) compensates for this.

-

Transmetallation: This is often the rate-determining step. The presence of amine base facilitates the deprotonation of ethyl propiolate to form the reactive Copper-acetylide species.

Analytical Validation

A self-validating protocol requires confirmation of identity and purity.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H) | tert-Butyl group (singlet). |

| δ 1.38 (t, 3H), 4.32 (q, 2H) | Ethyl Ester (triplet/quartet). | |

| δ 7.40–7.55 (dd, 4H) | Para-substituted Aromatic (AA'BB' system). | |

| ¹³C NMR | ~80.5, 86.0 ppm | Alkyne carbons (sp hybridized). |

| ~154.0 ppm | Carbonyl (Ester C=O). | |

| IR Spectroscopy | ~2210–2230 cm⁻¹ | C≡C stretch (characteristic of internal alkynes). |

| ~1710 cm⁻¹ | C=O stretch (Ester). |

Troubleshooting & Optimization

Issue 1: Low Yield due to Homocoupling (Glaser Coupling)

-

Symptom:[4][6][7] Formation of diethyl hexa-2,4-diyne-1,6-dioate (dimer of ethyl propiolate).

-

Fix: Degas solvents via sparging or freeze-pump-thaw. Add ethyl propiolate slowly (syringe pump) to keep its instantaneous concentration low relative to the aryl iodide.

Issue 2: Incomplete Conversion

-

Fix: Increase temperature to 60°C. Switch solvent to DMF (higher polarity stabilizes the Pd-complex). Add fresh catalyst (1 mol%).

Issue 3: Product Hydrolysis

-

Symptom:[4][6][7][10] Appearance of carboxylic acid peak in NMR.

-

Cause: Wet solvents or unbuffered silica gel.

-

Fix: Use anhydrous THF. Ensure silica gel for chromatography is neutral; add 1% Et₃N to the eluent if necessary.

References

-

Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

General Propiolate Synthesis: Eckhardt, M., & Fu, G. C. (2003). A New Method for the Synthesis of Alkynyl Esters.[11] Journal of the American Chemical Society, 125(45), 13642-13643. Link

-

Specific Derivative Data: ChemicalBook. (n.d.). This compound Product Properties. Link

-

Catalyst Protocols: Sigma-Aldrich. (n.d.). Sonogashira Coupling Technical Bulletin. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-tert-ブチルフェニルアセチレン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

- 7. Esterification of Carboxylic Acids with Aryl Halides via the Merger of Paired Electrolysis and Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 109034-26-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates | The Hartwig Group [hartwig.cchem.berkeley.edu]

A Technical Guide to Investigating the Potential Biological Activities of Ethyl 3-(4-tert-Butylphenyl)propiolate Derivatives

Part 1: Introduction and Rationale

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with the potential for diverse biological activities is a cornerstone of therapeutic innovation. Among the myriad of organic moieties, propiolates, a class of alkynoic acid esters, have garnered significant interest due to their versatile reactivity and presence in various biologically active molecules. When coupled with a 4-tert-butylphenyl group, a substituent known for its lipophilic nature and its prevalence in compounds with antioxidant and anti-inflammatory properties, the resulting Ethyl 3-(4-tert-butylphenyl)propiolate scaffold presents a compelling case for thorough investigation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential anticancer, anti-inflammatory, and antimicrobial activities of novel this compound derivatives. While direct biological data for this specific parent compound is emerging, a substantial body of evidence from related propiolate and propionate derivatives suggests a high probability of therapeutically relevant bioactivity. This guide is structured to provide not just a theoretical overview, but also actionable, detailed protocols and a logical framework for a systematic investigation, from synthesis to in vivo evaluation. The causality behind experimental choices is explained to empower researchers to not only execute the described protocols but also to adapt and expand upon them.

The central hypothesis of this guide is that the unique electronic and steric properties of the this compound core, when appropriately modified, can yield a library of derivatives with potent and selective biological activities. The propiolate group can act as a Michael acceptor or undergo various cycloaddition reactions, potentially interacting with biological nucleophiles in key enzymatic pathways. The 4-tert-butylphenyl group can enhance membrane permeability and participate in hydrophobic interactions within protein binding pockets. This guide will provide the necessary tools to test this hypothesis and unlock the therapeutic potential of this promising class of compounds.

Part 2: Proposed Synthesis and Characterization of Derivatives

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A plausible and efficient route involves a Sonogashira coupling reaction, a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-tert-Butyliodobenzene

-

Ethyl propiolate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-tert-butyliodobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq) to the flask.

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst.

-

Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound and its derivatives should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

A library of derivatives can be created by varying the substituents on the phenyl ring or by modifying the ester group to explore the structure-activity relationship (SAR).

Part 3: Recommended In Vitro Screening for Biological Activity

A tiered screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives.

Anticancer Activity Screening

1. Primary Cytotoxicity Screen: MTT Assay

This assay provides a quantitative measure of cell viability.

Protocol:

-

Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

2. Secondary Mechanistic Studies (for active compounds)

-

Apoptosis Induction: Use Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Treat cells with the compound, fix them, stain with PI, and analyze the DNA content by flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

Hypothetical Apoptotic Pathway for Investigation

Caption: Hypothetical apoptotic signaling pathway induced by a bioactive derivative.

Anti-inflammatory Activity Screening

1. Primary Screen: Nitric Oxide (NO) Production in Macrophages

This assay measures the production of NO, a key inflammatory mediator.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control and a positive control (e.g., dexamethasone).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite using a sodium nitrite standard curve.

2. Secondary Mechanistic Studies (for active compounds)

-

Pro-inflammatory Cytokine Measurement: Use ELISA to quantify the levels of TNF-α and IL-6 in the culture supernatants from the NO assay.

-

NF-κB Pathway Investigation: Use Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by a potential anti-inflammatory derivative.

Antimicrobial Activity Screening

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-